gibberellin A110

Description

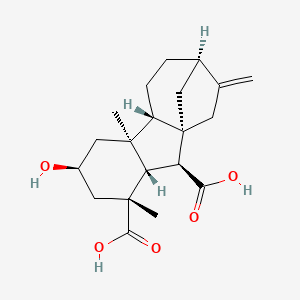

Structure

3D Structure

Properties

CAS No. |

202057-27-0 |

|---|---|

Molecular Formula |

C20H28O5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-10-6-20-7-11(10)4-5-13(20)18(2)8-12(21)9-19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 |

InChI Key |

SFGDEUSMQMGAFH-MJPABCAUSA-N |

SMILES |

CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

Canonical SMILES |

CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Identification and Chemical Nature of Gibberellin A110

Gibberellin A110 is a C20-gibberellin, a classification that denotes it contains 20 carbon atoms in its core structure. ebi.ac.uk It is chemically defined as 2-beta-hydroxy-GA12. ebi.ac.uk This means that GA110 is a hydroxylated derivative of gibberellin A12 (GA12), a key precursor in the biosynthesis of many other gibberellins (B7789140). ebi.ac.uknih.gov

The identification of GA110 has been confirmed in specific plant species through methods such as gas chromatography-mass spectrometry (GC-MS). ebi.ac.uknih.gov Notably, GA110 has been isolated from spinach (Spinacia oleracea) and the sap of the African oil palm (Elaeis guineensis). nih.govhmdb.caagrikaido.com In spinach, GA110 is one of several 2-hydroxylated C20-GAs present, and its levels have been observed to change in response to photoperiod, decreasing when plants are moved from short-day to long-day conditions. ebi.ac.uk

| Property | Description |

| Chemical Name | 2-beta-hydroxy-GA12 |

| Classification | C20-gibberellin |

| Chemical Formula | C20H28O5 |

| Known Occurrences | Spinacia oleracea (spinach), Elaeis guineensis (African oil palm) |

Physiological and Developmental Roles of Gibberellins

While direct research into the specific physiological and developmental roles of gibberellin A110 is limited, its identity as a derivative of GA12 provides context for its potential functions. Gibberellins (B7789140), in general, are integral to numerous aspects of plant life. wikipedia.org They stimulate stem and leaf elongation, break seed dormancy, and influence flowering time and fruit development. byjus.comvedantu.com

Given that GA110 is a hydroxylated form of GA12, it may function within the metabolic pathways that regulate the levels of bioactive gibberellins. Hydroxylation is often a step in either the activation or deactivation of gibberellin precursors. nih.govnih.gov For instance, the ectopic expression of a specific gibberellin 2-oxidase from spinach (SoGA2ox3) in Nicotiana sylvestris resulted in increased levels of GA110 and other related compounds, which was associated with a dwarf phenotype. ebi.ac.uk This suggests that the formation of GA110 is part of a deactivation pathway for GA precursors, thereby playing a role in modulating plant stature by controlling the amount of active gibberellins. ebi.ac.uk

Gibberellin Gradients and Transport

The precise distribution and movement of gibberellins (B7789140) within a plant are critical for their function, creating gradients that can direct growth and development. nih.govsci-hub.se

Research has shown that gradients of bioactive gibberellins exist within plant tissues, often correlating with zones of cell elongation. sci-hub.senih.gov For example, in the roots of Arabidopsis thaliana, a gradient of gibberellin has been observed, with lower levels in the division zone and higher levels in the elongation zone. sci-hub.sepnas.org This gradient is thought to be established through a combination of localized biosynthesis, catabolism, and transport. nih.govpnas.org

Specific information on the role of gibberellin A110 in forming such gradients is not available in the current literature. However, as a derivative of GA12, its formation could contribute to the fine-tuning of these gradients. If GA110 is an inactive form, its synthesis in specific cells or tissues would reduce the local pool of its precursor, GA12, thereby influencing the amount of bioactive gibberellins that can be produced. The observed decrease in GA110 levels in spinach under long-day conditions, which promote stem elongation, is consistent with a potential role as a growth-repressing catabolite. ebi.ac.uknih.gov

Long-distance transport of signaling molecules is essential for coordinating development throughout the plant. Gibberellins are known to be transported through the plant's vascular system, primarily the phloem and xylem. nih.govgcwgandhinagar.com

Studies in Arabidopsis have provided strong evidence that GA12 is a major form of gibberellin that undergoes long-distance transport. nih.gov It can move from the roots to the shoots via the xylem and from source leaves to sink tissues, such as the apex, via the phloem. nih.gov This mobile precursor can then be converted into bioactive gibberellins in the target tissues to promote growth. nih.gov

There is no direct evidence detailing the long-distance transport of this compound itself. However, its presence has been confirmed in the sap of the oil palm, which is a component of the plant's vascular transport stream. ebi.ac.uknih.gov This suggests that GA110 may be mobile within the plant. As 2-beta-hydroxy-GA12, it is plausible that GA110 is formed from the transported GA12 in vascular tissues or surrounding cells as a mechanism to modulate the mobile signal.

| Gibberellin | Known Transport Role | Vascular System |

| Gibberellin A12 (GA12) | Major long-distance mobile precursor | Phloem and Xylem |

| This compound (GA110) | Identified in oil palm sap; specific transport role unconfirmed. | Potentially mobile |

Genetic and Genomic Analyses in Gibberellin Research

Identification and Characterization of Gibberellin Biosynthesis and Catabolism Genes

Current research identifies Gibberellin A110 as a product of gibberellin catabolism, rather than a compound synthesized as a primary bioactive hormone. The genes involved in its formation are therefore those associated with the deactivation of other gibberellin molecules.

The enzyme primarily responsible for the formation of GA110 is Gibberellin 2-oxidase (GA2ox). ebi.ac.uk Specifically, the enzyme SoGA2ox3, isolated from spinach, has been shown to catalyze the 2β-hydroxylation of C20-gibberellin precursors, leading to the production of compounds including GA110. ebi.ac.uk In spinach, levels of 2β-hydroxylated C20-GAs, such as GA97 and GA110, are present, and the level of the most abundant of these, GA97, was observed to decrease when plants were moved from short to long photoperiods. ebi.ac.uk

Specific forward and reverse genetics studies designed to identify or characterize genes solely for the biosynthesis or signaling of this compound have not been identified in the reviewed scientific literature. The understanding of its formation is derived from broader studies on gibberellin catabolism. frontiersin.orgnih.govplos.org

The formation of this compound is catalyzed by enzymes from the GA 2-oxidase (GA2ox) gene family. ebi.ac.ukoregonstate.edu These enzymes are 2-oxoglutarate-dependent dioxygenases that play a crucial role in inactivating bioactive gibberellins (B7789140) and their precursors, thereby maintaining hormone homeostasis within the plant. oregonstate.edunih.gov The gene SoGA2ox3 from spinach is a specific member of this family identified as being involved in the production of GA110. ebi.ac.uk Additionally, the expression of another member, GA2ox7, has been linked to the levels of GA110 in certain mutants. uni-freiburg.de

Application of Forward and Reverse Genetics Strategies

Genetic Dissection of Gibberellin Signaling Components

There is no specific information available regarding the genetic dissection of signaling components that respond uniquely to this compound, as it is considered a catabolite rather than a signaling molecule.

Direct analysis of mutants with altered responses specifically to this compound is not available. However, studies of mutants with defects in other signaling pathways have shown an indirect effect on GA110 levels. In certain Arabidopsis mutants deficient in brassinosteroid (BR) signaling, a decrease in the expression of the GA2ox7 gene was observed. This reduction in GA2ox7 expression led to lower levels of this compound, which is a product of the enzymatic activity of GA2ox7. uni-freiburg.de

Phenotypic changes related to this compound levels have been observed in transgenic plants overexpressing a gibberellin catabolism gene. In one study, the gene SoGA2ox3 from spinach was ectopically expressed in Nicotiana sylvestris (a species of tobacco). This overexpression resulted in a range of dwarf phenotypes, including reduced germination, shorter hypocotyls and stems, darker green leaves, and delayed flowering. ebi.ac.uk

Analysis of the gibberellin content in these transgenic plants revealed that the levels of GA110, along with another deactivated gibberellin (GA97), increased by 3- to 6-fold compared to wild-type plants. Concurrently, the levels of the precursor GA53 and the bioactive GA1 were significantly reduced. ebi.ac.uk These results demonstrate that increasing the expression of a GA 2-oxidase gene leads to a higher rate of precursor deactivation, an accumulation of inactive products like GA110, and a consequent dwarf phenotype due to the reduction in bioactive gibberellins. ebi.ac.uk

| Characteristic | Observation in Transgenic Plants |

|---|---|

| Phenotype | Dwarfism (reduced germination, short hypocotyl/stem, dark-green leaves, late flowering) |

| This compound Level | Increased 3- to 6-fold |

| Gibberellin A97 Level | Increased 3- to 6-fold |

| Gibberellin A53 Level | Decreased 3- to 5-fold |

| Gibberellin A1 Level | Decreased 3- to 5-fold |

Analysis of Mutants Exhibiting Altered Gibberellin Responses

Genomic and Transcriptomic Profiling of Gibberellin Responses

No studies involving genomic or transcriptomic profiling to specifically analyze cellular responses to the application of or changes in the endogenous levels of this compound were found in the reviewed literature. Existing transcriptomic studies focus on responses to bioactive gibberellins or general changes in the gibberellin pathway. frontiersin.orgnih.govmdpi.com

Global Gene Expression Changes Induced by Gibberellin Perturbation

Perturbations in gibberellin levels, whether through genetic modification or exogenous application, lead to significant global changes in gene expression. nih.gov While direct studies on GA110 are limited, research on related gibberellins provides a framework for understanding its potential impact. For instance, in various plant species, alterations in the levels of bioactive GAs trigger extensive reprogramming of metabolic pathways and transcriptional regulation. researchgate.net

In studies involving the manipulation of gibberellin biosynthesis, researchers have observed broad transcriptional changes. For example, treatment with paclobutrazol (B33190) (PAC), a gibberellin biosynthesis inhibitor, resulted in the differential expression of hundreds of genes in soybean embryonic axes. researchgate.net These included genes involved in hormone signaling, starch and sucrose (B13894) metabolism, and cell wall modification. researchgate.net Conversely, the application of GA3 to loquat plants led to vigorous vegetative growth and the differential expression of a large number of genes in both buds and leaves. frontiersin.org

These findings suggest that perturbations affecting the gibberellin pool, which would include changes in GA110 levels, can initiate a cascade of transcriptional events. GA110, identified as 2β-hydroxy-GA12, is a C20-gibberellin. ebi.ac.uk Its levels have been shown to increase in transgenic plants where the deactivation of precursors of active GAs is elevated. ebi.ac.uk This increase in an inactive form like GA110 is part of a broader shift in the gibberellin profile that collectively influences global gene expression.

Table 1: Examples of Gene Categories Affected by Gibberellin Perturbation

| Gene Category | Organism/Treatment | Observed Effect on Expression | Reference |

|---|---|---|---|

| Hormone-related genes | Soybean (Glycine max) / Paclobutrazol | Down-regulation of gibberellin-related genes | researchgate.net |

| Starch and sucrose metabolism | Soybean (Glycine max) / Paclobutrazol | 44 differentially expressed genes | researchgate.net |

| Cell wall-related genes | Soybean (Glycine max) / Paclobutrazol | 101 differentially expressed genes | researchgate.net |

| Transcription factors | Soybean (Glycine max) / Paclobutrazol | 110 differentially expressed genes | researchgate.net |

Elucidation of Gibberellin-Responsive Genes and Associated Regulatory Networks

The biological effects of gibberellins are mediated by a complex signaling pathway that ultimately modulates the expression of specific target genes. nih.gov This pathway involves the GID1 receptor, DELLA proteins (which act as repressors of GA responses), and F-box proteins that target DELLA proteins for degradation. nih.gov The degradation of DELLA proteins releases transcription factors that regulate the expression of GA-responsive genes. mdpi.com

While specific genes responsive to GA110 have not been extensively cataloged, studies on the broader gibberellin pathway provide insights. GA110 is considered a deactivated gibberellin, formed from the 2β-hydroxylation of GA12. ebi.ac.uk The enzymes responsible for these deactivation steps, GA 2-oxidases, are themselves subject to regulation. frontiersin.org For instance, the expression of PsGA2ox2, a GA 2-oxidase in pea, is upregulated by light, leading to a decrease in the active GA1 and an increase in the deactivated GA8. nih.gov Similarly, the gene encoding the enzyme that produces GA110 would be a key regulatory point. In spinach, levels of GA97, another 2-hydroxylated C20-GA, decrease when plants are moved from short to long photoperiods, indicating photoperiodic regulation of these deactivation pathways. ebi.ac.uk

The regulatory networks associated with gibberellins are intricate and involve crosstalk with other hormone signaling pathways, including those for auxins, cytokinins, and abscisic acid. csic.esmdpi.com For example, gibberellins can influence auxin-related gene expression to promote xylogenesis. mdpi.com In loquat, GA3 treatment affects a network of genes including homologs of DELLA, MYC3, and various WRKY transcription factors, which in turn regulate floral development genes like SOC1, LFY, and AP1. frontiersin.org

Table 2: Key Components in Gibberellin Signaling and Regulation

| Component | Function | Interacting Factors | Reference |

|---|---|---|---|

| GID1 | Gibberellin receptor | Gibberellins, DELLA proteins | nih.govcsic.es |

| DELLA proteins | Repressors of GA response | GID1, F-box proteins (SLY1/GID2) | nih.govcsic.es |

| GA 2-oxidases | Enzymes that deactivate gibberellins | Bioactive GAs (e.g., GA1, GA4) | nih.govfrontiersin.org |

Evolutionary Insights into Gibberellin Pathways Across Diverse Taxa

The gibberellin biosynthesis and signaling pathways have undergone significant evolution across the plant kingdom. brazilianjournals.com.br While the core components of GA signaling, such as GID1 receptors and DELLA proteins, are conserved in vascular plants, their origins can be traced back to earlier land plants. nih.govcsic.es

DELLA proteins are present in all land plants, predating the evolution of the GID1 receptor and a complete gibberellin metabolic pathway. csic.es This suggests that DELLA proteins had an ancestral function in growth regulation that was later co-opted by the gibberellin signaling module in vascular plants. csic.es The emergence of the GID1 receptor in the ancestor of vascular plants allowed for the GA-dependent degradation of DELLA proteins, creating the signaling system we see today. csic.es

The gibberellin biosynthesis pathway itself shows evidence of independent evolution between plants and fungi, despite producing similar compounds. brazilianjournals.com.br The enzymes involved, such as the terpene cyclases that produce the precursor ent-kaurene, are from different classes or families in the two kingdoms. brazilianjournals.com.br

The presence of GA110 has been confirmed in both a flowering plant, spinach (Spinacia oleracea), and a monocot, the African oil palm (Elaeis guineensis). ebi.ac.uk This suggests that the enzyme responsible for the 2β-hydroxylation of GA12, and thus the production of GA110, is conserved across diverse angiosperm lineages. The evolution of such deactivation pathways is crucial for tightly regulating the levels of bioactive gibberellins, allowing for precise control over growth and development in response to both internal and environmental cues. researchgate.net The complexity of the gibberellin family, including numerous inactive forms like GA110, highlights the evolutionary fine-tuning of this hormonal system.

Table 3: Mentioned Compound Names

| Compound Name | |

|---|---|

| Abscisic acid | |

| Auxin | |

| Cytokinin | |

| ent-kaurene | |

| Gibberellic acid (GA3) | |

| Gibberellin A1 (GA1) | |

| Gibberellin A4 (GA4) | |

| Gibberellin A8 (GA8) | |

| Gibberellin A12 (GA12) | |

| Gibberellin A97 (GA97) | |

| This compound (GA110) |

Interactions of Gibberellins with Other Phytohormones and Environmental Cues

Crosstalk with Abscisic Acid (ABA)

Gibberellins (B7789140) and abscisic acid are often described as being mutually antagonistic, meaning they have opposing effects on various physiological processes. This antagonistic relationship is fundamental to the regulation of key life cycle transitions in plants, most notably seed dormancy and germination, as well as in orchestrating responses to environmental stresses. researchgate.net

The balance between GA and ABA is a critical determinant of whether a seed remains dormant or initiates germination. frontiersin.org ABA is a key hormone in establishing and maintaining seed dormancy, a state that prevents germination even under favorable conditions, thus ensuring the survival of the seed until optimal conditions for seedling establishment arise. researchgate.netnih.gov High levels of ABA inhibit the metabolic processes required for germination. ewadirect.com

Conversely, gibberellins promote the breaking of dormancy and trigger germination. mdpi.com They stimulate the synthesis of hydrolytic enzymes, such as α-amylases, in the aleurone layer of cereal grains. plantarc.com These enzymes are crucial for breaking down stored food reserves (like starch) in the endosperm into sugars, which provide the necessary energy and building blocks for the growing embryo. ewadirect.com The action of ABA is to suppress the GA-induced expression of these enzyme-encoding genes. plantarc.com Therefore, for germination to proceed, the levels of bioactive GAs must increase while the levels and sensitivity to ABA must decrease. frontiersin.org This dynamic interplay ensures that germination is tightly controlled and synchronized with favorable environmental cues. ewadirect.com

| Phytohormone | Primary Role in Seed Lifecycle | Effect on Germination |

| Gibberellin (GA) | Promotes the transition from dormancy to germination. | Stimulatory |

| Abscisic Acid (ABA) | Induces and maintains seed dormancy. | Inhibitory |

The antagonistic interaction between GAs and ABA also plays a crucial role in how plants respond to various abiotic stresses such as cold, salinity, and drought. taylorfrancis.combrazilianjournals.com.brnih.gov In general, ABA is a key stress-responsive hormone, accumulating under adverse conditions and triggering adaptive responses to enhance survival. These responses often include growth inhibition to conserve resources. researchgate.net

Gibberellins, on the other hand, are primarily considered growth-promoting hormones. researchgate.net Under abiotic stress conditions, a general observation is the reduction of endogenous bioactive GA levels. nih.gov This decrease in GA, often coupled with an increase in ABA, contributes to the stress-induced growth restriction. The accumulation of DELLA proteins, which are negative regulators of GA signaling, is a key convergence point for this interaction. ABA can enhance the stability of DELLA proteins, thereby repressing growth even in the presence of GA. nih.gov This integrated signaling allows the plant to prioritize survival over growth when faced with environmental challenges. researchgate.net

| Stress Condition | General Gibberellin (GA) Response | General Abscisic Acid (ABA) Response | Resulting Plant Growth Response |

| Cold Stress | Levels and signaling are often reduced. | Levels typically increase, promoting stress adaptation. | Growth is restricted to enhance tolerance. |

| Salinity Stress | Levels and signaling are generally decreased. | Accumulation triggers stress responses. | Growth is inhibited to conserve water and resources. |

| Drought Stress | Biosynthesis and signaling are often downregulated. | Levels rise significantly to induce stomatal closure and other water-saving measures. | Growth is severely restricted to improve survival. |

Antagonistic Roles in Seed Dormancy and Germination Control

Interactions with Auxins

The interplay between gibberellins and auxins is complex, involving both synergistic (cooperative) and antagonistic (opposing) effects that are crucial for orchestrating diverse aspects of plant growth and development. mdpi.com This interaction is highly context-dependent, varying with the specific tissue, developmental stage, and environmental conditions.

Gibberellins and auxins often act synergistically to promote stem elongation. Auxin can stimulate the biosynthesis of bioactive GAs, leading to an increase in their concentration in elongating stem regions. researchgate.net Both hormones are required for cell expansion and division, which are the fundamental processes driving stem growth.

However, in other developmental processes, their interaction can be antagonistic. For instance, in the formation of adventitious roots (roots that form from non-root tissues), auxin is a primary promoter, while GAs can have an inhibitory effect. mdpi.com It has been suggested that GAs may inhibit the auxin transport system required for the initiation of these roots. mdpi.com

Xylogenesis, the formation of xylem, is a critical process for water transport and structural support in plants. Both auxins and gibberellins are known to promote xylem differentiation. mdpi.com In some species, such as Populus, GAs have been shown to upregulate genes involved in auxin transport, like PIN1, thereby promoting xylogenesis. mdpi.com This co-regulation ensures the coordinated development of the plant's vascular system.

In root development, the interaction is also intricate. GAs are involved in regulating primary root growth, and this action often requires auxin. nih.gov For example, GA-induced root elongation can be diminished when the primary source of auxin (the shoot apex) is removed, and this effect can be reversed by applying auxin. nih.gov Furthermore, GAs can modulate the transport of auxin within the root, influencing processes like gravitropism. mdpi.com Conversely, auxin transported from the shoot can regulate the expression of GA-deactivating enzymes in the root, thereby locally modulating GA levels and influencing root growth dynamics. biorxiv.org

| Developmental Process | Nature of Gibberellin-Auxin Interaction | Observed Outcome |

| Stem Elongation | Synergistic | Promotion of cell division and expansion, leading to increased stem length. |

| Adventitious Root Formation | Antagonistic | Auxin promotes while GA can inhibit the formation of new roots from non-root tissue. |

| Xylogenesis (Xylem Formation) | Synergistic/Co-regulatory | Both hormones promote the differentiation of xylem cells, ensuring vascular development. |

| Primary Root Growth | Co-regulatory | GA-mediated root growth often depends on the presence and proper signaling of auxin. |

Synergistic and Antagonistic Effects on Diverse Growth Processes

Integration of Environmental Signals by Gibberellin Pathways

Plants constantly monitor their environment and adjust their growth and development accordingly. Gibberellin pathways are central to integrating these environmental signals, particularly light and temperature, and play a significant role in mediating responses to various abiotic stresses.

Light Quality and Photoreceptor Mediation (e.g., Phytochrome, Cryptochrome)

Light is one of the most critical environmental factors influencing plant development, and its effects are often mediated through changes in gibberellin metabolism and signaling. Plants perceive different wavelengths of light using a suite of photoreceptors, primarily phytochromes (which absorb red and far-red light) and cryptochromes (which absorb blue and UV-A light). researchgate.netfrontiersin.org

Phytochromes play a key role in processes like seed germination and shade avoidance. In many seeds, germination is triggered by red light, which converts phytochromes to their active form. This activation leads to an increase in the expression of genes involved in gibberellin biosynthesis (e.g., GA3ox) and a decrease in the expression of genes for gibberellin-inactivating enzymes, resulting in higher levels of active gibberellins that promote germination. nih.govresearchgate.net Conversely, in shady conditions characterized by a low ratio of red to far-red light, the inactivation of phytochromes leads to an accumulation of DELLA proteins and subsequent inhibition of elongation growth. researchgate.net

Cryptochromes, the blue light photoreceptors, also regulate gibberellin pathways, often in concert with phytochromes. Blue light can induce the expression of gibberellin-inactivating genes (e.g., GA2ox) while repressing genes for gibberellin biosynthesis, leading to reduced gibberellin levels and the inhibition of hypocotyl elongation in seedlings. researchgate.net In rice, phytochromes and cryptochromes have been shown to act cooperatively but independently to reduce the content of active gibberellins under light, ensuring robust photomorphogenesis. frg.org.ua

Table 2: Role of Photoreceptors in Mediating Light Effects on Gibberellin Pathways

| Photoreceptor | Light Signal | Effect on Gibberellin Pathway | Developmental Response |

|---|---|---|---|

| Phytochrome | Red light | Upregulates GA biosynthesis (e.g., GA3ox), downregulates GA inactivation | Promotes seed germination |

| Far-red light (shade) | Stabilizes DELLA proteins, alters GA metabolism | Promotes stem elongation (shade avoidance) | |

| Cryptochrome | Blue light | Upregulates GA inactivation (e.g., GA2ox), represses GA biosynthesis | Inhibits hypocotyl elongation |

Temperature Modulations of Gibberellin Metabolism and Signaling

Temperature is another critical environmental cue that profoundly impacts plant growth, and gibberellins are key mediators of these responses. Both high and low temperatures can modulate gibberellin biosynthesis and signaling to align developmental processes with prevailing thermal conditions.

In some species, low temperatures during seed imbibition can activate gibberellin biosynthesis and response pathways, breaking dormancy and promoting germination. nih.gov Conversely, suboptimal temperatures can suppress gibberellin synthesis by repressing the expression of key biosynthetic genes like GA20ox and TaGA3ox2 in wheat, while also increasing the levels of DELLA proteins, thus desensitizing the tissue to gibberellins. umh.es

Thermoperiodic control of stem elongation, where the difference between day and night temperatures (DIF) influences growth, is also linked to gibberellin metabolism. A negative DIF (cooler days than nights) can strongly upregulate the expression of gibberellin-inactivating enzymes (GA2-oxidase), leading to decreased levels of active GA1 and, consequently, reduced stem elongation. usp.br Supraoptimal temperatures can also impact gibberellin signaling, for instance, by decreasing the sensitivity of the embryo to gibberellins, which can delay germination. umh.es

Responses to Abiotic Stresses (e.g., Salinity, Drought, Cold)

Gibberellin signaling is a central hub for integrating responses to various abiotic stresses, including high salinity, drought, and cold. Generally, exposure to these stresses leads to a reduction in the levels of active gibberellins, which contributes to a restriction of plant growth—a key survival strategy to conserve resources under adverse conditions. azolifesciences.com

This reduction in active gibberellins is often achieved through the transcriptional regulation of gibberellin metabolism genes. For example, under stress conditions, there is frequently an upregulation of gibberellin-inactivating genes (GA2ox) and a downregulation of biosynthesis genes (GA20ox, GA3ox). mdpi.comresearchgate.net The resulting accumulation of DELLA proteins not only restrains growth but can also activate stress-responsive genes, thereby enhancing tolerance. mdpi.com

For instance, under high salinity, the expression of certain transcription factors can be induced, which in turn lowers gibberellin levels and represses growth to adapt to the saline environment. frontiersin.org Similarly, cold stress can induce the expression of genes that reduce the content of bioactive gibberellins, leading to growth inhibition and improved cold tolerance. mdpi.com While a reduction in gibberellins is a common response to enhance tolerance to stresses like drought and salinity, increased gibberellin biosynthesis and signaling are known to promote escape responses in situations like shading and submergence.

Table 3: Gibberellin-Mediated Responses to Abiotic Stresses

| Abiotic Stress | General Effect on Gibberellin | Key Regulatory Genes | Consequence for Plant |

|---|---|---|---|

| Salinity | Reduction in active GA levels | Upregulation of GA2ox | Growth restriction, enhanced tolerance |

| Drought | Reduction in active GA levels | Upregulation of GA2ox | Growth restriction, enhanced tolerance |

| Cold | Reduction in active GA levels | Upregulation of GA2ox, repression of GA20ox | Growth restriction, enhanced tolerance |

Advanced Analytical and Research Methodologies for Gibberellin Studies

Methodologies for Extraction and Purification of Gibberellins (B7789140) from Complex Biological Matrices

The initial and most critical step in the analysis of GA110 from biological tissues, such as those from Spinacia oleracea (spinach), Elaeis guineensis (oil palm), and Sphagneticola trilobata, is the extraction and purification of the analyte. plos.orgpnrjournal.com This process is essential to remove interfering compounds that could compromise the accuracy of subsequent analytical determinations. While specific protocols exclusively for GA110 are not extensively detailed in the literature, the general procedures for gibberellin extraction are well-established and applicable.

Plant tissues are typically homogenized and extracted with organic solvents, most commonly methanol (B129727) or ethanol (B145695), often mixed with water. researchgate.netphytojournal.com For instance, in the analysis of gibberellins from barley, an initial extraction with ethanol is followed by a further extraction with ethyl acetate. agraria.com.br This initial extraction is aimed at isolating a broad range of gibberellins and other plant hormones.

Following the initial solvent extraction, a series of purification steps are necessary to enrich the gibberellin fraction. A common technique is solid-phase extraction (SPE). scirp.orgscirp.orgnih.gov SPE cartridges, such as those with a C18 reversed-phase sorbent, are widely used for the pre-concentration and clean-up of gibberellin extracts. scirp.orgscirp.org This technique separates compounds based on their polarity, effectively removing many pigments and other interfering substances. For more targeted purification, a combination of different SPE cartridges can be employed. For example, a two-step SPE procedure using Oasis® MCX (Mixed-Mode Cation Exchange) and MAX (Mixed-Mode Anion Exchange) cartridges has been shown to provide selective enrichment and efficient clean-up of gibberellins from complex plant extracts. nih.gov

Liquid-liquid partitioning is another fundamental technique used in the purification process. slu.se After the initial extraction, the solvent is typically evaporated, and the aqueous residue is partitioned against an immiscible organic solvent, such as ethyl acetate, at a controlled pH. slu.se This step helps to separate acidic gibberellins, like GA110, from other classes of compounds.

The general workflow for the extraction and purification of gibberellins, which would be applicable for GA110, is summarized in the table below.

| Step | Description | Purpose |

| Homogenization | Plant tissue is frozen in liquid nitrogen and ground to a fine powder. | To disrupt cell walls and facilitate solvent penetration. |

| Solvent Extraction | The homogenized tissue is extracted with a solvent, typically aqueous methanol or ethanol. | To dissolve gibberellins and other metabolites from the tissue matrix. |

| Purification | The crude extract is subjected to one or more purification techniques, such as solid-phase extraction (SPE) or liquid-liquid partitioning. | To remove interfering substances like pigments, lipids, and other plant metabolites. |

| Enrichment | The purified extract is concentrated to increase the concentration of gibberellins. | To ensure that the gibberellin concentration is within the detection limits of the analytical instrument. |

Chromatographic Techniques for Gibberellin Separation and Analysis

Chromatography is the cornerstone of gibberellin analysis, allowing for the separation of individual gibberellins from a complex mixture.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. aocs.org However, gibberellins, including GA110, are not sufficiently volatile for direct GC analysis. scirp.org Therefore, a derivatization step is required to convert them into more volatile and thermally stable forms. The most common derivatization procedure for gibberellins involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups. agraria.com.brnih.gov

The identity of GA110 as 2β-hydroxy-GA12 was confirmed through the analysis of its trimethylsilyl (B98337) ether methyl ester derivative by GC coupled with mass spectrometry (GC-MS). plos.org The GC retention index is a key parameter for the identification of gibberellin derivatives. For the methyl ester trimethylsilyl ether of GA110, a retention index of 2535 has been reported. phytohormones.info

Liquid Chromatography (LC) for Direct Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most widely used technique for the direct analysis of gibberellins without the need for derivatization. scirp.orgmdpi.com Reversed-phase chromatography with a C18 column is the most common separation mode. phytohormones.infojaveriana.edu.co

GA110 has been successfully identified in the leaves of Sphagneticola trilobata using LC-MS. pnrjournal.com While the specific chromatographic conditions for the separation of GA110 were not detailed, general methods for gibberellin analysis by LC provide a framework. A typical mobile phase consists of a gradient of an aqueous solution of a weak acid, such as formic acid, and an organic solvent, like acetonitrile (B52724) or methanol. nih.govchrom-china.com

The table below summarizes typical parameters for the LC analysis of gibberellins.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient from a low to a high percentage of mobile phase B |

| Flow Rate | 0.2-1.0 mL/min |

| Detection | UV or Mass Spectrometry |

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is an alternative separation technique that offers high efficiency and short analysis times. researchgate.neti-med.ac.at For the analysis of gibberellins, which are acidic compounds, the separation is typically performed in the negative mode with a reversal of the electroosmotic flow (EOF). researchgate.net This can be achieved by using a cationic polymer-coated capillary. nih.gov

While there are no specific reports on the analysis of GA110 by CE, methods have been developed for the separation of other gibberellins. For instance, a baseline separation of 11 different gibberellins was achieved using a 70 mM ammonium (B1175870) formate/formic acid buffer (pH 3.8) with 2% (v/v) acetonitrile. nih.gov Given that GA110 is a C20-gibberellin, it is expected that CE methods developed for other C20-gibberellins would be applicable for its separation. researchgate.net

Mass Spectrometry (MS) for Definitive Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of gibberellins. researchgate.net It provides information about the molecular weight and structure of the analyte.

Coupled Techniques: GC-MS and LC-MS/MS in Gibberellin Profiling

The coupling of chromatographic techniques with mass spectrometry provides the highest level of selectivity and sensitivity for gibberellin analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been instrumental in the initial identification of many gibberellins. The mass spectrum of the derivatized gibberellin provides a unique fragmentation pattern that can be used for its identification. The identity of GA110 was confirmed by comparing the GC-mass spectral data of the trimethylsilyl ether methyl ester derivative of the natural product with that of a synthetic standard. plos.org The mass spectrum of the methyl ester trimethylsilyl ether of GA110 shows a molecular ion at m/z 448 and a base peak at m/z 298. phytohormones.info

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantitative analysis of gibberellins in plant extracts. nih.govresearchgate.net This technique offers excellent sensitivity and selectivity, allowing for the detection of gibberellins at very low concentrations. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions. researchgate.net

GA110 has been detected in plant extracts using LC/MS. pnrjournal.com Although the specific MS/MS parameters for GA110 are not widely published, methods developed for other gibberellins can be adapted. For example, in the analysis of other gibberellins, electrospray ionization (ESI) in the negative ion mode is commonly used. nih.govchrom-china.com The precursor ion would be the deprotonated molecule [M-H]-, and specific product ions would be monitored for quantification.

The following table presents key mass spectrometric data for the analysis of GA110.

| Analytical Technique | Derivative/Ion | Molecular Weight | Key Mass Fragments (m/z) |

| GC-MS | Methyl ester TMS ether | 448 | 448 (M+), 298 (Base Peak) phytohormones.info |

| LC-MS | [M-H]- | 347.19 | Not specified |

Utilization of Isotopic Internal Standards for Absolute Quantification

The absolute quantification of specific gibberellins, which often exist at very low concentrations in plant tissues, presents a significant analytical challenge. creative-proteomics.com The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly when coupled with highly sensitive techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This strategy provides a robust and accurate tool for the precise quantification of GAs in complex biological samples. creative-proteomics.comnih.gov

The methodology involves adding a known quantity of an isotopically labeled analogue of the target analyte—for example, a deuterated version of a specific gibberellin—to the plant extract at an early stage of sample preparation. nih.govscribd.com This "internal standard" is chemically identical to the endogenous compound but has a greater mass due to the incorporation of stable isotopes (e.g., Deuterium, ²H). nih.gov Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-purify through extraction and chromatographic separation steps and experience similar ionization effects in the mass spectrometer.

During mass spectrometry analysis, the instrument can distinguish between the endogenous (light) gibberellin and the isotopic (heavy) internal standard based on their mass-to-charge ratio. The absolute concentration of the endogenous gibberellin in the original sample can be accurately calculated by determining the peak area ratio of the analyte to the known amount of the added internal standard. nih.gov This approach effectively corrects for analyte loss during sample workup and compensates for variations in instrument response, leading to high accuracy and reproducibility. nih.govplos.org

Derivatization techniques can be employed to further enhance sensitivity. For instance, a stable isotope labeling strategy using N,N-dimethyl ethylenediamine (B42938) (DMED) and its deuterated counterpart (d(4)-DMED) has been developed to derivatize GAs, which improves ionization efficiency and significantly lowers the limits of quantification. nih.gov Such methods enable the detection of gibberellins at picogram or even attomole levels, making it possible to quantify rare or low-abundance compounds like GA110 in minute amounts of plant tissue. nih.govnih.gov

| Methodology Component | Principle and Purpose |

| Isotopic Internal Standard (IS) | A chemically identical, mass-shifted version of the analyte (e.g., [²H₂]GA₁). Added in a known amount to the sample. |

| Co-purification | The analyte and IS behave identically during extraction and chromatography, ensuring that any sample loss affects both equally. |

| Mass Spectrometry (MS/MS) | Distinguishes between the light (analyte) and heavy (IS) forms based on mass. Provides high selectivity and sensitivity. |

| Ratio-based Quantification | The concentration of the analyte is calculated from the peak area ratio of the analyte to the IS, providing high accuracy. nih.gov |

Bioassays and Reporter Systems for Assessing Gibberellin Activity

Bioassays are fundamental tools used to measure the biological activity of substances by observing their effect on living organisms. vedantu.com For gibberellins, classical bioassays often utilize GA-deficient dwarf mutants of various plant species. csbsju.edu These mutants exhibit a dwarf phenotype because of a genetic lesion in a GA biosynthesis gene, making them unable to produce sufficient levels of active GAs to support normal growth. vedantu.com Their dwarfism can be rescued—that is, normal tall growth can be restored—by the external application of a biologically active gibberellin. vedantu.com

Commonly used bioassays include:

Dwarf Rice Leaf Sheath Elongation: Cultivars like 'Tan-ginbozu' are GA-deficient and show significant elongation of the second leaf sheath in response to active GAs. csbsju.edu

Dwarf Maize Bioassays: Various maize mutants (e.g., d-1, d-2, d-3, d-5) respond to different GAs, which helps in characterizing the activity spectrum of a given compound.

Lettuce Hypocotyl Elongation: The elongation of hypocotyls in certain lettuce varieties is stimulated by gibberellins. csbsju.edu

Barley α-Amylase Production: Gibberellins induce the de novo synthesis and secretion of the enzyme α-amylase in the aleurone layer of barley seeds, and the amount of enzyme produced is proportional to the concentration of the applied GA. nih.govcsbsju.edu

Gibberellin A110 is 2β-hydroxy-GA₁₂, a C20-gibberellin. ebi.ac.uk The position of hydroxylation is critical for biological activity. Generally, GAs that are hydroxylated at the 2β-position are considered to be deactivated forms, representing a key catabolic step in the GA metabolic pathway. Therefore, in classical bioassays that measure growth promotion, GA110 would be expected to show little to no biological activity compared to highly active forms like GA₁.

A more recent and advanced approach for assessing gibberellin activity involves the use of genetically encoded fluorescent biosensors. These sophisticated tools allow for the visualization of biological processes and molecules in living cells in real-time. nih.gov These biosensors are engineered proteins that change their fluorescent properties upon binding to a specific molecule of interest. nih.gov

For gibberellins, biosensors have been developed based on the GA signaling mechanism itself. The core components are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the DELLA proteins, which are repressors of GA signaling. nih.gov In the presence of bioactive GA, the GID1 receptor binds the hormone, which then promotes the interaction between GID1 and a DELLA protein.

By fusing fluorescent proteins—such as Green Fluorescent Protein (GFP) and its spectral variants—to GID1 and DELLA proteins, researchers can monitor this GA-induced interaction using techniques like Förster Resonance Energy Transfer (FRET). A change in FRET signal indicates the presence and relative concentration of bioactive gibberellins inside the cell or tissue. This technology provides unprecedented spatiotemporal resolution, enabling the study of GA distribution and dynamics during plant development. nih.gov

While this technology is powerful, the development of biosensors for the entire family of over 130 known gibberellins is a considerable challenge. Currently, available GA biosensors are designed to detect the most common bioactive forms. A specific biosensor for GA110 has not been reported. However, this methodology holds immense potential for future research to map the precise location and movement of various GA precursors and catabolites, including GA110, which would provide deeper insights into GA metabolism and its regulation.

Classical Dwarf Mutant Bioassays

Proteomic and Metabolomic Approaches for Comprehensive Gibberellin Research

To gain a holistic understanding of gibberellin function, researchers are increasingly turning to systems biology approaches, particularly proteomics and metabolomics. nih.govoup.com These "omics" technologies provide a comprehensive snapshot of the key molecules involved in metabolic and signaling pathways. oup.com

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. In the context of gibberellin research, this involves using techniques like mass spectrometry to simultaneously identify and quantify the entire suite of gibberellins—including precursors, bioactive forms, and deactivated catabolites like GA110—in a single sample. This provides a detailed map of the GA metabolic network and how it changes in response to developmental or environmental cues. nih.gov

Proteomics is the large-scale study of proteins. For gibberellin research, this means identifying and quantifying key proteins involved in GA biosynthesis (e.g., GA oxidases), deactivation, and signaling (e.g., GID1 receptors, DELLA proteins). nih.gov This allows scientists to see how the cellular machinery for producing and responding to gibberellins is regulated.

By integrating proteomic and metabolomic data, researchers can build a comprehensive model of how plants regulate growth and development. oup.com For example, an experiment might reveal that under certain stress conditions, the expression of a specific GA 2-oxidase protein (proteomics data) increases, leading to a corresponding rise in the level of its product, a deactivated GA like GA110 (metabolomics data). This integrated approach was used to demonstrate how gibberellin application alleviates herbicide stress in rice by modulating flavonoid synthesis, a finding made possible by combining metabolomic and proteomic analyses. nih.gov Studying GA110 within such a multi-omics framework would definitively place it within the plant's metabolic network and help elucidate its precise role as a potential deactivation product in regulating the levels of active gibberellins.

| Omics Approach | Focus of Study | Application to this compound Research |

| Metabolomics | Comprehensive analysis of all small molecule metabolites. nih.gov | Simultaneously quantifies GA110 along with its precursors (e.g., GA12) and other related GAs to map the metabolic flux. |

| Proteomics | Comprehensive analysis of all proteins. nih.gov | Identifies and quantifies the enzymes (e.g., GA 2-oxidases) responsible for the synthesis or modification of GA110. |

| Integrated Analysis | Combines metabolomic and proteomic data. oup.com | Correlates changes in enzyme levels with changes in metabolite levels to build a functional model of the GA pathway, clarifying the role of GA110. |

Future Perspectives and Emerging Research Areas for Gibberellin A110

Elucidating the Specific Physiological and Developmental Functions of Gibberellin A110

The primary role of gibberellins (B7789140) (GAs) is to regulate a wide array of developmental processes, including seed germination, stem elongation, flowering, and fruit development. wikipedia.orgslideshare.net While over 130 GAs have been identified, only a select few, such as GA1, GA3, GA4, and GA7, are considered to be the major bioactive forms. nih.govresearchgate.net The majority of other gibberellins are either precursors or inactive catabolites. researchgate.net

Current scientific evidence identifies this compound as an inactive product of the gibberellin metabolic pathway. ebi.ac.uk It is classified as a C20-gibberellin, which are typically precursors to the more active C19 forms. wikipedia.org However, GA110 is specifically formed through the 2β-hydroxylation of GA12, a key precursor in the main biosynthetic pathway. ebi.ac.uk This hydroxylation is a deactivation step catalyzed by the enzyme GA 2-oxidase. ebi.ac.ukmdpi.com

Therefore, GA110 is not considered a bioactive hormone that promotes growth. Instead, it is a catabolite of a GA precursor. Research indicates that the pathway leading to GA110 acts as a regulatory side branch, effectively removing the precursor GA12 from the pool available for conversion into bioactive GAs. ebi.ac.uk Studies have shown that genetically manipulating plants to increase the deactivation of GA precursors, a process that would lead to higher levels of compounds like GA110, is an effective strategy for controlling plant stature. ebi.ac.uk

The presence and potential regulatory significance of GA110 have been identified in several plant species.

Spinach (Spinacia oleracea) : GA110 has been identified in spinach, where its formation is part of a complex regulatory system influenced by environmental cues like photoperiod. ebi.ac.uk In spinach, the enzyme SoGA2ox3 converts GA12 to GA110. This enzyme's activity is balanced against that of other enzymes which push GA precursors towards active forms. Under short-day conditions, the deactivation pathway appears more prominent, suggesting a role in regulating growth in response to day length. ebi.ac.uk

Cucumber (Cucumis sativus) : This species, widely used in studies of gibberellin biosynthesis, also produces GA110. ebi.ac.uk The enzyme CsGA2ox4 has been shown to convert GA12 to GA110. ebi.ac.uk

Oil Palm (Elaeis guineensis) : The identity of GA110 as 2β-hydroxy-GA12 was confirmed from its presence in the sap of the oil palm. ebi.ac.uk

Watermelon (Citrullus lanatus) : GA110 has also been reported as a metabolite in watermelon. naturalproducts.net

Investigating its Precise Role as a Precursor or a Bioactive Form within the Gibberellin Network

Deciphering the Complete Biosynthetic and Catabolic Network Specific to this compound

The metabolic pathway leading to GA110 is not one of biosynthesis in the sense of creating an active compound, but rather a specific catabolic or deactivation shunt from the main GA production line.

The key steps are as follows:

The gibberellin pathway begins with geranylgeranyl diphosphate (B83284) (GGDP) and proceeds through several enzymatic steps to produce ent-kaurenoic acid. nih.gov

ent-kaurenoic acid is converted to Gibberellin A12 (GA12) by the enzyme ent-kaurenoic acid oxidase (KAO). mdpi.comnih.gov

GA12 stands at a critical metabolic crossroads. It can be directed toward the synthesis of bioactive GAs by GA 20-oxidases or be deactivated. nih.govmdpi.com

The specific formation of GA110 occurs when GA12 is acted upon by a GA 2-oxidase (GA2ox), which catalyzes 2β-hydroxylation. ebi.ac.uk This reaction converts GA12 into GA110 (2β-hydroxy-GA12). ebi.ac.uk

This pathway effectively acts as a control valve; by converting GA12 to the inactive GA110, the plant can reduce the amount of precursor available to make growth-promoting hormones.

Application of Advanced Genetic Engineering and Synthetic Biology Approaches to this compound Pathways

The unique position of GA110 in the gibberellin metabolic network makes its pathway a prime target for modern genetic manipulation techniques aimed at improving agricultural crops. nih.gov Synthetic biology, which involves the design and construction of new biological systems, offers powerful tools for this purpose. numberanalytics.comnrgene.com

One of the most promising applications is the rational modulation of the pathway that produces GA110 to control plant height. Creating semi-dwarf crop varieties is a major goal of the Green Revolution, as shorter, sturdier stems can better support higher grain yields without collapsing ("lodging").

Research has demonstrated that increasing the deactivation of GA precursors is a highly effective method for achieving a dwarf phenotype. ebi.ac.uk By using genetic engineering techniques like CRISPR/Cas9 to overexpress the specific GA 2-oxidase gene that converts GA12 to GA110, it is possible to intentionally drain the GA12 precursor pool. This reduction in available GA12 leads to lower levels of bioactive GAs and, consequently, reduced stem elongation. This approach is considered advantageous because it fine-tunes growth by modulating a precursor, rather than by trying to eliminate the final bioactive hormone, which could have other unintended effects. ebi.ac.uk

Synthetic biology opens the door to more futuristic applications by creating entirely new systems based on the GA110 pathway.

Novel Production Pathways : It is feasible to engineer microorganisms, such as yeast or bacteria, for the dedicated production of GA110. This would involve introducing the plant genes necessary for the synthesis of the precursor GA12, along with the specific GA 2-oxidase gene (e.g., SoGA2ox3 from spinach) to complete the final conversion to GA110. ebi.ac.ukfrontiersin.org This could be used to produce the compound for research or other specialized applications.

Novel Response Pathways : A more advanced concept is to engineer a novel signaling pathway within a plant that responds specifically to GA110. Since GA110 is biologically inactive in wild-type plants, it would not interfere with the native hormone signaling. researchgate.net Scientists could design a synthetic receptor protein that specifically recognizes and binds to GA110. This engineered receptor could then be linked to a synthetic genetic circuit designed to activate specific genes upon binding. ucdavis.edu This would create a fully orthogonal, human-controlled system where applying GA110 to the plant could trigger a desired trait, such as the expression of a disease-resistance gene or a change in metabolic output, without affecting the plant's normal growth regulation.

Rational Modulation of this compound Levels for Targeted Plant Development

Systems Biology and Multi-Omics Integration for Holistic Understanding of this compound Biology

A holistic understanding of the role of this compound (GA110) within the complex web of plant metabolic and signaling pathways necessitates a move beyond single-gene or single-molecule studies. Systems biology, which aims to understand the larger picture of how biological components work together, provides a framework for this comprehensive analysis. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is central to this approach, offering the potential to construct a detailed, multi-layered view of GA110's function.

While dedicated multi-omics studies focusing specifically on GA110 are not yet prevalent, the application of these technologies to the broader gibberellin (GA) pathway provides a clear blueprint for future research. mdpi.comoup.com GA110 is a C20-gibberellin, an intermediate in the GA biosynthetic and inactivation pathways. oup.com Its cellular concentration is a direct consequence of the expression of biosynthetic genes, the abundance and activity of corresponding enzymes, and the flux of precursor and downstream metabolites. Multi-omics integration allows researchers to simultaneously capture these different layers of biological information. frontiersin.org

Transcriptomics (RNA-seq): This technique can quantify the expression levels of genes involved in the GA pathway. For instance, it can reveal how environmental cues or developmental stages alter the transcription of genes encoding the enzymes that produce GA110, such as specific GA2-oxidases (GA2ox), which are known to be involved in GA inactivation. oup.com

Proteomics: This provides data on the abundance of proteins, including the enzymes themselves. By correlating transcript levels with protein levels, researchers can identify post-transcriptional regulation that may affect the amount of a specific GA-metabolizing enzyme. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells and tissues. Metabolomic analysis can precisely quantify the levels of GA110, its precursor (GA12), and other related gibberellins. nih.govnih.gov This provides a direct chemical snapshot of the pathway's status at a given moment.

By integrating these datasets, a more complete and dynamic model of GA metabolism can be built. For example, an environmental stress might induce the transcription of a specific GA2ox gene (transcriptomics), leading to an increase in the corresponding GA2ox enzyme (proteomics), which in turn results in a higher concentration of GA110 and a lower concentration of precursors for bioactive GAs (metabolomics). This integrated approach is crucial for understanding how plants fine-tune hormonal levels by regulating the flow of intermediates like GA110. mdpi.com

Table 1: Application of Multi-Omics Approaches to this compound Research

| Omics Layer | Technology Example | Data Generated | Potential Insights for this compound |

|---|---|---|---|

| Genomics | DNA Sequencing | Complete gene sequences and regulatory regions. | Identification of genes encoding enzymes that synthesize or modify GA110, such as GA2-oxidases. |

| Transcriptomics | RNA-Seq | Quantitative gene expression data. | Understanding how developmental or environmental signals regulate the transcription of GA110-related genes. |

| Proteomics | Mass Spectrometry | Quantitative protein abundance data. | Quantifying the enzymes directly responsible for the production of GA110 from its precursors. |

| Metabolomics | GC-MS, LC-MS | Quantitative levels of GA110 and related metabolites. | Measuring the direct impact of genetic or environmental changes on the concentration of GA110 in plant tissues. |

Role of this compound in Plant Adaptation to Climate Change and Environmental Challenges

Climate change imposes significant environmental challenges on plants, including temperature extremes (heat and cold), drought, and increased soil salinity. Plants adapt to these abiotic stresses by orchestrating complex physiological and developmental responses, which are heavily mediated by phytohormones. frontiersin.orgmdpi.com Gibberellins play a central role in this adaptive response, primarily by balancing growth with defense and survival mechanisms. researchgate.netnih.gov

The regulation of bioactive GA levels is a key strategy for plants under stress. A common response to adverse conditions like cold, salt, and osmotic stress is the reduction of active GA levels, which leads to growth restriction and helps conserve resources. researchgate.netnih.gov This reduction is achieved by modulating the GA metabolic pathway, including the upregulation of genes involved in GA catabolism or inactivation and the downregulation of biosynthesis genes. nih.gov

This is where this compound's role becomes significant. GA110 is a 2β-hydroxylated C20-GA, a product of the action of GA2-oxidase enzymes. oup.com These enzymes are primary drivers of GA inactivation, converting both bioactive GAs and their precursors into inactive forms. oup.com Therefore, the synthesis of GA110 can be viewed as a key step in a pathway that deactivates the GA signal.

Under environmental stress, an adaptive response could involve increasing the expression and activity of GA2ox enzymes. This would divert GA precursors, such as GA12, towards the production of inactive forms like GA110, thereby preventing them from being converted into growth-promoting bioactive GAs. oup.comnih.gov For example, studies in rice have shown that under low-temperature stress, the levels of bioactive GAs decrease while the precursor GA12 accumulates, indicating a disruption in the biosynthetic pathway that could involve increased inactivation. nih.gov By controlling the flux of intermediates like GA12 into inactive sinks like GA110, the plant can finely tune its growth rate to match environmental conditions, a critical component of stress tolerance and adaptation to a changing climate. sebiot.org

Future research may reveal that manipulating the genes that control the level of GA110 could be a strategy for developing crops with enhanced resilience to the environmental challenges posed by climate change. mdpi.com

| Temperature Stress (Heat) | Altered flowering time and seed development. | GA signaling facilitates adaptation to moderate temperature increases. sebiot.org | The balance between GA precursors (like GA12) and their inactivated products (like GA110) may be adjusted to modulate growth in response to heat. |

Q & A

Q. Table 1: Comparison of GA110 Levels in Natural Sources

| Source | Extraction Yield (ng/g FW) | Detection Method | Reference |

|---|---|---|---|

| Spinacia oleracea | 12.3 ± 1.5 | HPLC-UV | |

| Elaeis guineensis | 8.7 ± 0.9 | LC-MS/MS |

Q. Table 2: Key Parameters for HPLC Analysis of GA110

| Parameter | Optimal Setting | Purpose |

|---|---|---|

| Column | C18 reverse-phase | Separation of acidic gibberellins |

| Mobile Phase | Acetonitrile:0.1% FA | Peak sharpness and retention |

| Flow Rate | 1.0 mL/min | Resolution of GA110 from GA12 |

| Detection Wavelength | 254 nm | Quantification of GA110 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.